7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-class β-lactam antibiotic characterized by its bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene) and distinct substituents at positions 3 and 7 (Figure 1). Key structural features include:
- Position 7: A 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain, which enhances β-lactamase stability and broad-spectrum activity .
- Position 3: A (1-methylpyrrolidin-1-ium-1-yl)methyl group, introducing a quaternary ammonium moiety that likely improves solubility and Gram-negative penetration .
This structure aligns with third-generation cephalosporins, which prioritize resistance to enzymatic degradation and extended antimicrobial coverage .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFLCNVBZFFHBT-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N6O5S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859565 | |
| Record name | 1-({7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to by its IUPAC name, is a synthetic derivative with significant implications in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat resistant strains .
Potential in Cancer Therapy
Emerging studies suggest that the compound may also possess anticancer properties. Preliminary investigations indicate its ability to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and death . Further research is necessary to elucidate these mechanisms and assess the therapeutic potential in clinical settings.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant E. coli. The results demonstrated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent for treating resistant infections .
Case Study 2: Cancer Cell Line Testing
In vitro tests conducted on human leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential role as a chemotherapeutic agent .
Chemical Reactions Analysis
Beta-Lactam Ring Reactivity
The bicyclic beta-lactam core is central to its antibacterial activity. Key reactions include:
Methoxyiminoacetyl Side Chain
This group enhances beta-lactamase resistance and participates in:
Thiazole Ring
The 2-amino-1,3-thiazol-4-yl moiety contributes to target affinity:
Key Synthetic Steps
The synthesis involves multi-step reactions, as outlined in patent data :
*7-ACA: 7-Aminocephalosporanic acid
Stability Under Stress Conditions
Interaction with Biological Targets
Cefepime binds penicillin-binding proteins (PBPs) via:
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The antibacterial activity and pharmacokinetic profile of cephalosporins are critically influenced by substitutions at positions 3 and 5. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The methoxyimino group at position 7 is conserved across third-generation cephalosporins, conferring resistance to hydrolysis by AmpC β-lactamases .
Pharmacological and Resistance Profiles
- β-Lactamase Stability: The methoxyimino side chain shields the β-lactam ring from class A and C enzymes, akin to ceftriaxone and cefotaxime .
- Spectrum of Activity: The 2-amino-1,3-thiazol-4-yl group enhances activity against Enterobacteriaceae, while the pyrrolidinium moiety may improve penetration into Pseudomonas aeruginosa .
- Resistance Mechanisms : Compared to earlier cephalosporins, the target compound’s structure reduces susceptibility to efflux pumps and porin-mediated resistance in Gram-negative pathogens .
Preparation Methods
Synthesis from 7-Aminocephalosporanic Acid (7-ACA)
The most widely reported method begins with 7-aminocephalosporanic acid (7-ACA), a common precursor for cephalosporin antibiotics. The process involves four critical steps:
-
Silylation and Substitution at the 3-Position :
-
7-ACA is dissolved in methylene chloride or chloroform, followed by the addition of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) under reflux at 35–45°C.
-
Iodotrimethylsilane (TMS-I) catalyzes the substitution of the 3-methyl group with pyridine, forming 7-amino-3-(1-picolyl)cephemcarboxylic acid (7-APCA) hydrochloride.
-
Key parameters:
-
-
Acylation at the 7-Position :
-
Hydrolysis of the Tert-Butyl Ester :
-
Final Purification :
Table 1: Comparative Analysis of Ceftazidime Synthesis Methods
Alternative Route from 7-Phenylacetamide-GCL-E
A less common method uses 7-phenylacetamide-3-chloromethyl cephalosporin alkyl olefin(e) acid methoxy benzyl ester (GCL-E):
-
Iodination : GCL-E reacts with potassium iodide to form 7-phenylacetylamino-3-iodomethyl-3-cephalosporin-4-carboxylate.
-
Nucleophilic Substitution : Pyridine replaces iodine at the 3-position, followed by deprotection and acylation.
-
Limitations : Lower yield (85%) and higher impurity profile compared to the 7-ACA route.
Spectroscopic Validation of Synthesis Intermediates
UV-Vis Spectrophotometry
Post-synthesis validation employs spectrophotometric methods to confirm ceftazidime structure and purity:
-
MBTH Method : Reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) and FeCl₃ in acidic medium produces a blue complex (λₘₐₓ = 628 nm).
-
NEDA Method : Diazotization followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) yields a purple product (λₘₐₓ = 567 nm).
Table 2: Analytical Parameters for Ceftazidime Validation
| Method | λₘₐₓ (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| MBTH | 628 | 2–10 | 0.15 | 0.79 |
| NEDA | 567 | 10–50 | 0.50 | 2.61 |
| Silver NPs | 430 | 0.5–4.0 | 0.12 | 0.40 |
Industrial-Scale Optimization
Silylation and Impurity Control
Crystallization Techniques
-
pH Control : Adjusting pH to 1.0–1.5 with triethylamine ensures high-purity 7-APCA hydrochloride.
-
Freeze-Drying : Final ceftazidime powder formulations use lyophilization with sodium carbonate to stabilize the product for injection.
Formulation into Powder for Injection
The preparation of ceftazidime powder involves:
-
Dissolution : Ceftazidime dihydrochloride is dissolved in frozen water (0–5°C) to prevent degradation.
-
pH Adjustment : A NaOH/sodium carbonate mixture (2:1) adjusts pH to 3.6–3.8, optimizing solubility and stability.
-
Lyophilization : The solution is freeze-dried to produce a stable powder with ≤0.5% moisture content.
Table 3: Formulation Parameters for Ceftazidime Powder
| Parameter | Specification |
|---|---|
| Solvent | Frozen water |
| pH Range | 3.6–3.8 |
| Drying Method | Freeze-drying |
| Residual Moisture | ≤0.5% |
| Excipients | Sodium carbonate |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of this cephalosporin derivative?
- Methodological Answer : The synthesis involves condensation of the β-lactam core with a thiazole-containing side chain. To optimize yield, ensure precise stoichiometric ratios (e.g., 1:1.2 molar ratio of β-lactam to thiazole intermediate) and use anhydrous sodium acetate in refluxing acetic acid to catalyze cyclization . Monitor reaction progress via HPLC to detect unreacted intermediates .
Q. How can structural characterization be performed to confirm the methoxyimino and pyrrolidinium substituents?
- Methodological Answer :
- FTIR : Identify the C=N stretch of the methoxyimino group at ~1650 cm⁻¹ and the quaternary ammonium (N⁺) peak at ~2500 cm⁻¹ .
- NMR : The methoxyimino proton appears as a singlet at δ 3.8–4.0 ppm, while the pyrrolidinium methyl group resonates at δ 3.2–3.5 ppm .
- Mass Spectrometry : Confirm the molecular ion [M+H]⁺ at m/z 429.5 (C₁₄H₁₅N₅O₅S₃) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO. For stability studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Avoid prolonged exposure to light or temperatures >25°C, as the β-lactam ring degrades under basic or oxidative conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., thiazole vs. triazole substituents) impact antimicrobial activity?
- Methodological Answer :
- SAR Analysis : Replace the thiazole group with triazole or tetrazole analogs via nucleophilic substitution. Test minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli ATCC 25922). The thiazole moiety enhances penetration through bacterial outer membranes, while bulkier substituents reduce activity .
- Data Contradiction : Evidence shows that methoxyimino groups improve β-lactamase stability, but over-substitution (e.g., adding carboxy groups) may decrease cell permeability .
Q. What computational strategies can predict the compound’s reactivity with penicillin-binding proteins (PBPs)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions between the β-lactam core and PBP3 active sites. Parameterize the methoxyimino group’s electron-withdrawing effect to assess acylation efficiency .
- Quantum Chemical Calculations : Calculate the energy barrier for β-lactam ring opening using density functional theory (DFT) at the B3LYP/6-31G* level .
Q. How can researchers address discrepancies in bioactivity data across bacterial strains?
- Methodological Answer :
- Experimental Design : Perform MIC assays in triplicate using standardized inoculum sizes (1–5 × 10⁵ CFU/mL). Use clinical isolates with confirmed β-lactamase production (e.g., TEM-1, SHV-1) to assess resistance profiles .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett σ constants) with MIC values. For example, higher σ values for thiazole substituents correlate with enhanced activity against P. aeruginosa .
Methodological Challenges and Solutions
Q. What strategies mitigate hydrolysis of the β-lactam ring during in vitro assays?
- Answer : Use chelating agents (e.g., EDTA) to inhibit metallo-β-lactamases. For storage, lyophilize the compound with cryoprotectants (trehalose/sucrose) and store at -20°C in amber vials .
Q. How can researchers validate the compound’s intracellular accumulation in bacterial cells?
- Answer :
- Fluorescent Labeling : Conjugate the compound with BODIPY FL via its carboxyl group. Use confocal microscopy to quantify fluorescence intensity in E. coli cells over time .
- LC-MS/MS : Measure intracellular concentrations after lysing bacteria with lysozyme-EDTA and extracting with acetonitrile:water (80:20) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
